2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
Description
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a chromeno-thiazole moiety with a dichlorobenzamide group, making it an interesting subject for various studies.
Properties
IUPAC Name |
2,5-dichloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-9-5-6-12(19)11(7-9)16(22)21-17-20-15-10-3-1-2-4-13(10)23-8-14(15)24-17/h1-7H,8H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGJVHZLFTOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. A common method includes the condensation of 2-aminothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane under reflux conditions. This method can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has shown promise as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes related to cell proliferation, suggesting potential therapeutic applications in cancer treatment.
Medicine
- Therapeutic Agent : Ongoing research is exploring the compound's potential as a therapeutic agent for diseases such as Alzheimer's disease. Its structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further investigation in neurodegenerative disorders.
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical reactivity. Its applications extend to the formulation of specialty chemicals and advanced materials.
Case Studies
Several studies highlight the effectiveness of this compound:
- Antimicrobial Evaluation : A study evaluated its antimicrobial activity against various pathogens using standardized methods, demonstrating significant inhibition rates compared to control groups.
- Anticancer Screening : In vitro assays on human cancer cell lines revealed that the compound effectively reduced cell viability, with IC50 values indicating potent activity against specific cancer types.
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between the compound and target enzymes or receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Chromeno-thiazole derivatives: These compounds have a similar chromeno-thiazole moiety and are studied for their diverse applications.
Uniqueness
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide stands out due to its unique combination of a dichlorobenzamide group with a chromeno-thiazole moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several steps. A common method includes the condensation of 2-aminothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane under reflux conditions. This process yields a compound characterized by a dichlorobenzamide group and a chromeno-thiazole moiety, contributing to its unique chemical reactivity and biological properties.
2.1 Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. The specific compound this compound is hypothesized to possess similar properties due to its structural characteristics .
2.2 Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It is believed to inhibit the activity of enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors that play critical roles in cell signaling pathways associated with proliferation and survival. For example, it has been suggested that the compound can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Study on Acetylcholinesterase Inhibition : A series of thiazole-containing compounds were synthesized and evaluated for their AChE inhibitory activity. One derivative exhibited an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
- Anticancer Evaluation : In vitro assays using breast cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis through ROS-mediated pathways .
5. Conclusion
The compound this compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant additional investigations to fully elucidate its mechanisms and optimize its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, and how can reaction conditions be monitored?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of chromeno-thiazole precursors and subsequent benzamide coupling. Key steps include:
- Cyclization : Use of tin(II) chloride for reduction or hydrogen peroxide for oxidation to form the chromeno-thiazole core .
- Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2,5-dichlorobenzoyl group.
- Monitoring : Reaction progress is tracked via TLC and LC-MS, with intermediates purified using column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Table 1 : Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | SnCl₂, DMF, 80°C, 12h | 65% | >95% |
| Amidation | EDC, HOBt, DCM, RT, 6h | 72% | >98% |
Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms amide bond formation (N–H signal at δ 10–12 ppm). Discrepancies in splitting patterns are resolved by 2D-COSY and HSQC .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 430.0521).
- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages within ±0.3% .
Q. What preliminary biological screening methods are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against kinases or proteases. For example, competitive binding assays with ATP analogs .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations for 48h .
- Table 2 : Example Bioactivity Data
| Assay | Target | IC₅₀/EC₅₀ (µM) |
|---|---|---|
| Kinase X | EGFR | 0.85 ± 0.12 |
| Cell Viability | MCF-7 | 12.3 ± 1.5 |
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms or bioactivity be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in oxidation steps) or trapping intermediates with TEMPO. For bioactivity, validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
- Statistical Validation : Replicate experiments ≥3 times, apply ANOVA, and use cheminformatics tools (e.g., Schrödinger’s QikProp) to rule out false positives from aggregation or solubility artifacts .
Q. What strategies optimize the compound’s solubility and bioavailability without altering core pharmacophores?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the benzamide’s para-position to enhance aqueous solubility .
- Co-Crystallization : Screen with cyclodextrins or surfactants (e.g., Tween-80) to improve dissolution rates.
- Table 3 : Solubility Optimization Results
| Modification | Solubility (mg/mL) | LogP |
|---|---|---|
| Parent Compound | 0.12 | 3.8 |
| PEGylated Derivative | 1.45 | 2.1 |
Q. How is X-ray crystallography applied to determine the compound’s binding mode with biological targets?
- Methodological Answer :
- Crystallization : Co-crystallize the compound with its target protein (e.g., kinase) using sitting-drop vapor diffusion (20% PEG 3350, 0.1 M HEPES pH 7.5).
- Refinement : Use SHELXL for structure refinement, with R-factors <0.20. Anisotropic B-factors validate ligand occupancy .
- Figure 1 : Example electron density map (2Fₒ−F꜀) showing the compound bound to ATP pocket (contoured at 1.5σ) .
Q. How are structure-activity relationship (SAR) studies designed to improve potency?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents on the chromeno-thiazole (e.g., –Cl, –OCH₃, –CF₃) and benzamide moieties.
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding affinities. Correlate ΔG values with experimental IC₅₀ .
- Table 4 : SAR Data for Substituted Analogs
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| –Cl (Parent) | 0.85 | 3.8 |
| –OCH₃ | 1.20 | 2.9 |
| –CF₃ | 0.45 | 4.2 |
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
